3-Hydroxy-2-cyclohexen-1-one
Overview
Description
3-Hydroxy-2-cyclohexen-1-one is a derivative of cyclohexenone, which is an organic compound used as an intermediate in the synthesis of various chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow .
Synthesis Analysis
Cyclohexenone can be synthesized from phenol by Birch reduction . It can also be produced from resorcinol via 1,3-cyclohexanedione . Another route involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the cyclohexenol .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-2-cyclohexen-1-one is C6H8O2 . The exact mass is 112.05200 .Chemical Reactions Analysis
Cyclohexenone is a versatile building block in organic synthesis chemistry. As an enone, it can undergo Michael addition with nucleophiles such as enolates or silyl enol ethers . It can also participate in Diels-Alder reactions with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Scientific Research Applications
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 3-Methyl-2-cyclohexenone can be used as a starting material in the total synthesis of (−)- ar -tenuifolene, a naturally occurring aromatic sesquiterpene . It can also be used to synthesize an organic building block 2-trimethylsilyl-3-methyl-cyclohexenone .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
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Application in Addition Reactions
- Field : Organic Chemistry
- Summary : 2-Cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not provided in the source .
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Application in Kinetic Enolate Formation
- Field : Organic Chemistry
- Summary : 3-Ethoxy-2-cyclohexen-1-one helps in kinetic enolate formation (LDA) and alkylation occurs at the 6-position, the Stork-Danheiser kinetic alkylation procedure, which has found extensive use in alicyclic synthesis .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not provided in the source .
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Application in Fragrance and Flavor Industry
- Field : Food Science and Cosmetology
- Summary : 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is used in the fragrance and flavor industry . It is used in the formulation of cleaning products, cosmetics, and food and beverages .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Application in Michael Addition Reactions
- Field : Organic Chemistry
- Summary : 2-Cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not provided in the source .
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Application in Synthesis of Natural Diterpenoids
- Field : Organic Chemistry
- Summary : 3-Methyl-2-cyclohexenone can be used in the total synthesis of natural diterpenoids (+)-taiwaniaquinone H and (+)-dichroanone .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
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Application in Synthesis Chemistry
- Field : Organic Synthesis
- Summary : Cyclohexenone is an organic compound which is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It is a widely used building block in organic synthesis chemistry, as it offers many different ways to extend molecular frameworks .
- Methods : As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes .
- Results : The outcomes of these reactions were not provided in the source .
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Application in Mass Spectrometry
- Field : Analytical Chemistry
- Summary : 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl- is used in mass spectrometry .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Application in Cleaning Products, Cosmetics, Flavors, and Fragrances
- Field : Industrial Chemistry
- Summary : 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is used in the formulation of cleaning products, cosmetics, and food and beverages .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
Safety And Hazards
While specific safety and hazard information for 3-Hydroxy-2-cyclohexen-1-one is not available, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
3-hydroxycyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYSLMWUJOJBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-cyclohexen-1-one |
Citations
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